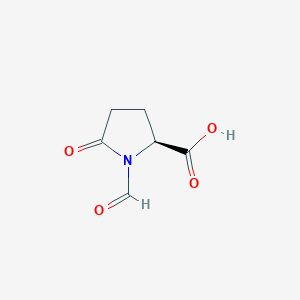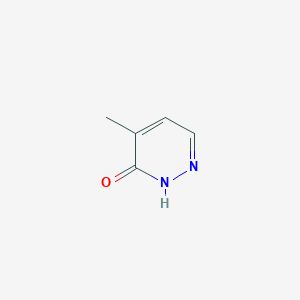![molecular formula C21H31N3O2S B044375 N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide CAS No. 120165-66-4](/img/structure/B44375.png)
N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields, including medicine, biology, and chemistry. This compound has unique properties that make it a promising candidate for many applications.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. This compound has also been shown to activate certain signaling pathways that are involved in cell death.
Biochemische Und Physiologische Effekte
N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce cell death. It has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, this compound has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide in lab experiments is its ability to selectively target certain enzymes and signaling pathways. This makes it a useful tool for studying the mechanisms of cell growth, inflammation, and cell death. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide. One direction is to further study its potential use as an anti-cancer agent. This compound has shown promising results in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer treatments. Another direction is to study its potential use as a treatment for neurodegenerative diseases. This compound has shown promising results in improving cognitive function in animal models of these diseases, and further research could lead to the development of new treatments. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide involves several steps. The first step is the preparation of the starting materials, which include 6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-amine and cyclohexylamine. These two compounds are then reacted with butyryl chloride to form the intermediate product, N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butyramide. Finally, this intermediate product is reacted with acetic anhydride to form the desired compound, N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide has been shown to have potential applications in various fields of scientific research. In medicine, this compound has been studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
120165-66-4 |
|---|---|
Produktname |
N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide |
Molekularformel |
C21H31N3O2S |
Molekulargewicht |
389.6 g/mol |
IUPAC-Name |
N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide |
InChI |
InChI=1S/C21H31N3O2S/c1-13-14(2)19(26-4)15(3)20-18(13)24-21(27-20)22-12-8-11-17(25)23-16-9-6-5-7-10-16/h16H,5-12H2,1-4H3,(H,22,24)(H,23,25) |
InChI-Schlüssel |
RDVKIUVEJLLVFV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCCCC(=O)NC3CCCCC3)C)OC)C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCCCC(=O)NC3CCCCC3)C)OC)C |
Synonyme |
Butanamide, N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



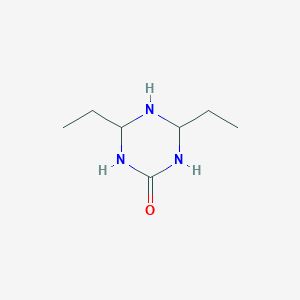
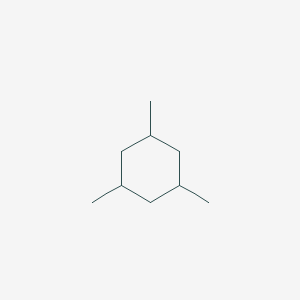

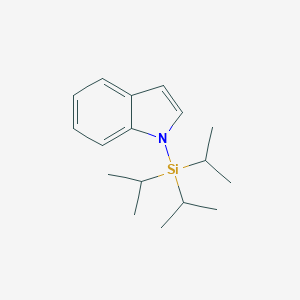
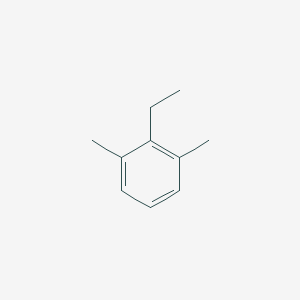
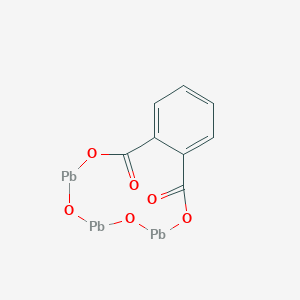
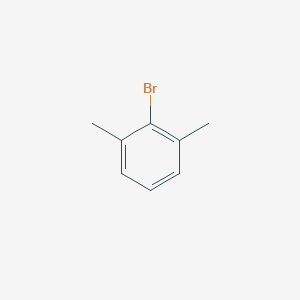
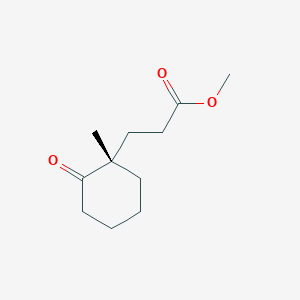
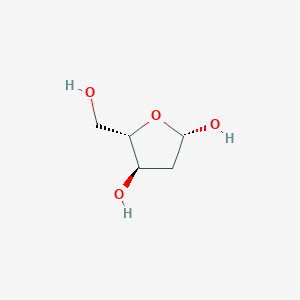
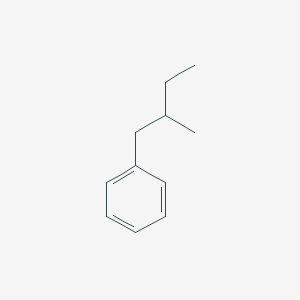
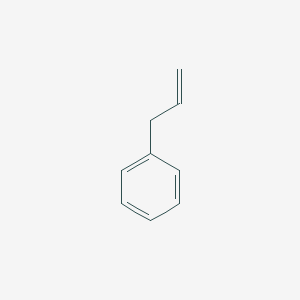
![(3aS,4S,6S,7aR)-2-Butyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B44318.png)
